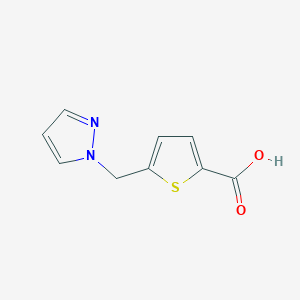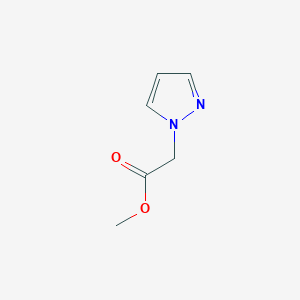![molecular formula C16H15F3N2 B1319314 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline CAS No. 937596-29-7](/img/structure/B1319314.png)
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C16H15F3N2 and a molecular weight of 292.3 g/mol. This compound is known for its unique properties and is commonly used in scientific experiments.
Métodos De Preparación
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline involves several steps. One common method includes the condensation of aniline derivatives with quinoline precursors under specific reaction conditions . Industrial production methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group plays a significant role.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives and trifluoromethyl-substituted anilines. What sets 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline apart is its unique combination of the quinoline ring and the trifluoromethyl group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)12-7-8-15(13(20)10-12)21-9-3-5-11-4-1-2-6-14(11)21/h1-2,4,6-8,10H,3,5,9,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVXLZYIUKJJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)










